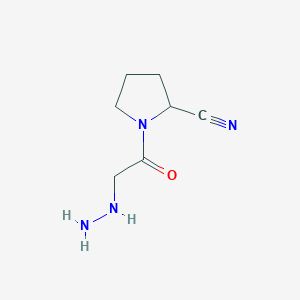
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile is a compound that features a pyrrolidine ring, a hydrazinylacetyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride to form an intermediate, which is then converted into the desired compound through further reactions . The process involves:
Chloroacetylation: L-proline reacts with chloroacetyl chloride in the presence of an acid-binding agent to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Hydrazinylation: The intermediate is then treated with hydrazine to introduce the hydrazinylacetyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as DPP-IV, which plays a role in glucose metabolism.
Pathways Involved: By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, which enhance insulin secretion and improve glucose tolerance.
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A precursor in the synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile.
Pyrrolidine-2-carbonitrile derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a DPP-IV inhibitor sets it apart from other pyrrolidine derivatives.
Biological Activity
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from various scientific sources.
Chemical Structure and Synthesis
The structure of this compound features a pyrrolidine ring substituted with a hydrazinylacetyl group and a carbonitrile moiety. This configuration is significant as it enhances the compound's interaction with biological targets.
Synthesis Pathways
The synthesis typically involves a Mannich-type reaction or acylation processes. For instance, the use of hydrazine derivatives in conjunction with pyrrolidine and acylating agents has been documented, leading to compounds with enhanced biological activity due to their structural diversity.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial activity. The presence of the hydrazinyl group is particularly beneficial as it has been shown to enhance the compound's efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL | |
| Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains.
Antiviral Activity
In light of recent global health challenges, compounds with antiviral properties are in high demand. Pyrrolidine derivatives have been explored for their potential to inhibit viral replication. The mechanism often involves interference with viral enzymes or host cell interactions.
Case Study: Antiviral Screening
A study conducted during the COVID-19 pandemic evaluated several pyrrolidine derivatives for their ability to inhibit SARS-CoV-2 replication. The results indicated that specific modifications, such as those found in this compound, could enhance antiviral efficacy significantly.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within microbial cells or viral particles. The presence of the hydrazine group may facilitate hydrogen bonding and other interactions critical for binding to active sites on enzymes or receptors.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(2-hydrazinylacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N4O/c8-4-6-2-1-3-11(6)7(12)5-10-9/h6,10H,1-3,5,9H2 |
InChI Key |
BQOWGYCGKZMUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















